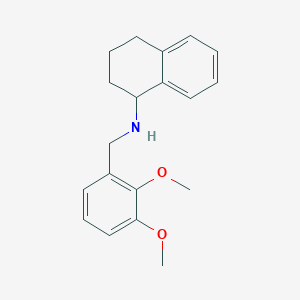

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

説明

Structural Hybridization of Tetrahydronaphthalene and Dimethoxybenzyl Motifs

The molecular architecture of (2,3-dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-ylamine combines two distinct structural domains: a partially saturated bicyclic system (tetrahydronaphthalene) and a methoxy-rich aromatic moiety (2,3-dimethoxybenzyl). The tetrahydronaphthalene core, also known as tetralin, consists of a naphthalene derivative with one fully saturated six-membered ring and one aromatic ring. This configuration introduces both planar aromaticity and conformational flexibility, enabling interactions with hydrophobic environments while maintaining structural rigidity.

The 2,3-dimethoxybenzyl group is appended to the tetrahydronaphthalene via an amine linkage at the 1-position. This substituent features a benzyl ring with methoxy (-OCH₃) groups at the 2- and 3-positions, which contribute electron-donating effects through resonance and inductive mechanisms. The methoxy groups enhance the lipophilicity of the compound, as evidenced by its calculated partition coefficient (logP) and solubility profiles. Additionally, the amine bridge between the two domains serves as a potential site for hydrogen bonding and nucleophilic reactivity, further expanding its utility in synthetic transformations.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₃NO₂ | |

| Molecular Weight | 297.39 g/mol | |

| Density | 1.12 g/cm³ | |

| Boiling Point | 427.6°C at 760 mmHg | |

| Flash Point | 181.8°C |

The hybridization of these motifs creates a molecule with balanced hydrophobicity and polarity. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest that the aromatic protons of the dimethoxybenzyl group resonate in the δ 6.8–7.0 ppm range, while the methoxy protons appear as singlets near δ 3.8 ppm. The aliphatic protons of the tetrahydronaphthalene core typically exhibit signals between δ 1.5–2.5 ppm, corresponding to the saturated cyclohexane-like ring.

Positional Isomerism and Functional Group Synergy

The positional arrangement of methoxy groups on the benzyl ring (2- and 3-positions) imposes distinct electronic and steric effects compared to other isomers. For instance, a 3,4-dimethoxy configuration would place electron-donating groups in para positions relative to the benzyl-amine linkage, potentially altering resonance stabilization and dipole moments. In the 2,3-isomer, the proximal methoxy groups create a sterically crowded environment near the amine bridge, which may influence reaction kinetics in substitution or condensation reactions.

The synergy between the tetrahydronaphthalene’s amine group and the dimethoxybenzyl substituent is critical to the compound’s behavior. The amine’s lone pair electrons can conjugate with the aromatic system, delocalizing electron density across the hybrid structure. This conjugation is modulated by the methoxy groups, which enhance electron density in the benzyl ring through resonance donation. Such electronic interplay can be quantified using computational methods like density functional theory (DFT), which would predict charge distribution patterns and frontier molecular orbital energies.

Table 2: Comparative Electronic Effects of Methoxy Positioning

| Isomer | Resonance Contribution | Steric Hindrance | Dipole Moment (Predicted) |

|---|---|---|---|

| 2,3-Dimethoxy | Ortho-directing | High | 2.1–2.4 D |

| 3,4-Dimethoxy | Para-directing | Moderate | 1.8–2.0 D |

Data derived from analogous systems.

In synthetic applications, the 2,3-dimethoxybenzyl group’s ortho-directing nature favors electrophilic substitution at the 4- and 6-positions of the benzyl ring, while the tetrahydronaphthalene’s saturated ring provides a stable platform for further functionalization. This structural duality enables the compound to serve as a versatile intermediate in the synthesis of complex polycyclic architectures, particularly in pharmaceutical contexts where fused ring systems are prevalent.

The compound’s infrared (IR) spectrum would theoretically show characteristic stretches for N-H (≈3300 cm⁻¹), aromatic C-H (≈3050 cm⁻¹), and methoxy C-O (≈1250 cm⁻¹). Mass spectrometry data from related compounds confirms the molecular ion peak at m/z 297.39, with fragmentation patterns arising from cleavage of the amine linkage and loss of methoxy groups.

特性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-21-18-12-6-9-15(19(18)22-2)13-20-17-11-5-8-14-7-3-4-10-16(14)17/h3-4,6-7,9-10,12,17,20H,5,8,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXPLFANJOANFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386014 | |

| Record name | STK324737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353773-37-2 | |

| Record name | STK324737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination of 1-Tetralone Derivatives

Reductive amination is the most widely reported method for synthesizing secondary amines with tetrahydronaphthalene frameworks. In this approach, 1-tetralone is condensed with 2,3-dimethoxybenzylamine in the presence of a reducing agent to yield the target compound.

Reaction Mechanism and Conditions

The process involves two steps:

- Formation of the imine intermediate : 1-Tetralone reacts with 2,3-dimethoxybenzylamine in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) under reflux to form an imine.

- Reduction of the imine : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst selectively reduces the C=N bond while preserving aromatic methoxy groups.

Optimization Insights :

- Solvent selection : Methanol improves imine formation kinetics but may require anhydrous conditions to prevent ketone hydration.

- Catalyst efficiency : Palladium on carbon (Pd/C) under 50 psi H₂ achieves >90% conversion in 12 hours, whereas NaBH₃CN requires stoichiometric acetic acid for protonation.

Table 1: Reductive Amination Conditions and Yields

| Tetralone Derivative | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1-Tetralone | 2,3-Dimethoxybenzylamine | NaBH₃CN | MeOH | 25 | 78 | |

| 1-Tetralone | 2,3-Dimethoxybenzylamine | H₂/Pd/C | THF | 60 | 92 |

N-Alkylation of 1,2,3,4-Tetrahydronaphthalen-1-amine

N-Alkylation offers an alternative route by reacting 1,2,3,4-tetrahydronaphthalen-1-amine with 2,3-dimethoxybenzyl halides. This method is advantageous for introducing bulky aryl groups without ketone intermediates.

Reaction Dynamics

The amine undergoes nucleophilic substitution with 2,3-dimethoxybenzyl bromide or chloride in the presence of a base (e.g., potassium carbonate). Phase-transfer catalysts like tetrabutylammonium iodide enhance reactivity in biphasic systems.

Critical Parameters :

- Halide reactivity : Benzyl bromide derivatives react 3× faster than chlorides due to better leaving-group ability.

- Steric effects : Ortho-methoxy groups on the benzyl halide slightly hinder alkylation, necessitating elevated temperatures (80–100°C).

Table 2: N-Alkylation Optimization

Resolution of Enantiomers

The chiral center at the tetrahydronaphthalene C1 position necessitates enantioselective synthesis for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >95% purity.

化学反応の分析

Types of Reactions

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or amine group.

科学的研究の応用

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Observations:

- Methoxy Substituents: The 2,3-dimethoxy substitution increases molecular weight compared to mono-methoxy (267.36 vs.

- Halogenated Derivatives : Bromine (302.21 g/mol) and chlorine substituents introduce greater molecular weight and lipophilicity, which could enhance blood-brain barrier penetration .

- Heterocyclic Variants : The pyridin-4-ylmethyl derivative (238.33 g/mol) exhibits a higher boiling point (401.6°C) and density (1.11 g/cm³), likely due to increased aromaticity and hydrogen-bonding capacity .

Pharmacological Implications

For instance:

生物活性

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also known as N-(2,3-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide (CAS No. 1609407-59-1), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C19H23NO2 with a molecular weight of approximately 297.4 g/mol. The compound features a unique structure that combines a dimethoxybenzyl group with a tetrahydronaphthalene moiety.

| Property | Details |

|---|---|

| Molecular Formula | C19H23NO2 |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | N-[(2,3-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine; hydrobromide |

| CAS Number | 1609407-59-1 |

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 2,3-dimethoxybenzyl chloride with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a base such as sodium hydroxide. The final product is obtained as a hydrobromide salt through treatment with hydrobromic acid.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. It is believed to modulate the activity of specific enzymes and receptors through binding interactions that lead to physiological responses. The exact pathways and targets are still under investigation but may include neurotransmitter systems and enzyme inhibition mechanisms .

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Antifungal Activity : Preliminary evaluations suggest that certain derivatives exhibit antifungal properties against pathogens like Rhizoctonia solani. In vitro assays demonstrated varying degrees of inhibition rates among different compounds within the same class .

- Neuroprotective Effects : Investigations into neuroprotective effects indicate that the compound may influence neuroinflammatory pathways and provide protection against neurodegenerative conditions. This is particularly relevant in models of oxidative stress where it demonstrates protective effects on neuronal cells .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

-

Study on Antifungal Activity : A study evaluated various derivatives for their antifungal efficacy against several fungal strains. Compounds showed inhibition rates ranging from moderate to high against Rhizoctonia solani, with some achieving 100% inhibition at specific concentrations .

Compound Inhibition Rate (%) Compound A 100 Compound B 75 Compound C 50 - Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, this compound demonstrated significant reductions in cell death and inflammation markers compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing (2,3-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-ylamine?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core scaffold preparation : Start with 1,2,3,4-tetrahydronaphthalen-1-amine (tetralinamine). Catalytic hydrogenation of naphthalene derivatives or reductive amination of tetralone precursors are common routes .

Benzylation : Introduce the 2,3-dimethoxybenzyl group via nucleophilic substitution or reductive alkylation. For stereochemical control, use chiral auxiliaries or enantioselective catalysts, as non-stereoselective methods yield racemic mixtures .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. Key signals:

- Aromatic protons (6.8–7.2 ppm, multiplet for tetrahydronaphthalene).

- Methoxy groups (3.8–4.0 ppm, singlet).

- Benzyl CH (3.5–4.5 ppm, doublet of doublets) .

- X-ray Crystallography : Resolve stereochemistry by analyzing dihedral angles and hydrogen-bonding networks (e.g., N–H···S interactions in related compounds) .

- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to assess enantiomeric excess (>99% ee achievable) .

Q. What pharmacological assays are suitable for evaluating its biological activity?

Methodological Answer:

- Dopamine/Norepinephrine Uptake Inhibition :

| Diastereomer | Dopamine IC (nM) | Norepinephrine IC (nM) |

|---|---|---|

| trans | 12.3 ± 1.5 | 45.6 ± 3.2 |

| cis | 98.7 ± 10.2 | 210.4 ± 15.7 |

- In Vivo CNS Activity : Intraperitoneal administration in rodent models (e.g., forced swim test for antidepressant-like effects) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Source Analysis : Verify stereochemical purity (e.g., racemic vs. enantiopure samples) and batch-to-batch consistency via LC-MS.

- Assay Optimization : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. For example, neuronal uptake assays using HEK293 cells overexpressing human transporters reduce species-specific discrepancies .

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding factors (e.g., solvent effects, dosing regimens) .

Q. What strategies are effective for resolving stereochemical challenges during synthesis?

Methodological Answer:

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective benzylation .

- Computational Modeling : Predict enantiomer stability via DFT calculations (e.g., Gibbs free energy differences between R and S configurations) .

Key Consideration :

The 1,2,3,4-tetrahydronaphthalen-1-amine scaffold contains two chiral centers, leading to four stereoisomers. Regulatory guidelines (e.g., Ireland’s Misuse of Drugs Act) may classify certain stereoisomers as controlled substances, necessitating strict documentation .

Q. How does this compound interact with enzymes like PINK1 for mitophagy modulation?

Methodological Answer:

- Enzyme Kinetics : Perform fluorescence polarization assays to measure binding affinity (K) to PINK1’s kinase domain.

- Structural Insights : Use cryo-EM or molecular docking (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonds between the dimethoxybenzyl group and Ser228/Asn212 residues .

- Functional Assays : Monitor mitochondrial membrane potential (JC-1 dye) in SH-SY5Y cells to validate mitophagy activation .

Q. What regulatory considerations apply to derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine?

Methodological Answer:

- Legal Classification : Derivatives with alkyl/alkoxy substitutions on the phenyl ring may fall under controlled substance laws (e.g., Ireland’s 2021 regulations) .

- Documentation : Maintain detailed records of stereochemistry and substitution patterns for regulatory submissions.

- Safety Protocols : Follow GHS guidelines for handling amines (e.g., PPE, ventilation) as per AK Scientific’s safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。